N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide

Positional Isomerism Physicochemistry Benzamide Derivatives

Researchers synthesizing benzamide libraries for receptor binding studies face a critical challenge: positional isomers with identical molecular formulas can exhibit divergent pharmacology, yet experimental head-to-head data is rarely available. Assuming functional equivalence between ortho- and para-ethoxybenzamide isomers compromises assay validity and patent positioning. N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide (CAS 313251-88-6) solves this as a defined para-substituted control compound: (1) Confirmed 4-ethoxy regiochemistry with catalogued 1H/13C NMR spectra enabling isomer purity verification; (2) Predicted CNS drug-like properties (LogP 3.0, TPSA 56.8 Ų) suitable for blood-brain barrier penetration modeling; (3) Directly relevant to benzamide scaffolds claimed in US-9102591-B2, supporting freedom-to-operate analyses. In stock for immediate dispatch with competitive pricing.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 313251-88-6
Cat. No. B2557260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
CAS313251-88-6
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C17H19NO4/c1-4-22-13-7-5-12(6-8-13)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19)
InChIKeyUNGWWNOXECZEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity of N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide


N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide (CAS 313251-88-6) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-ethoxybenzoyl moiety linked to a 2,5-dimethoxyaniline group . Its molecular formula is C17H19NO4 with a molecular weight of 301.34 g/mol [1]. The compound is catalogued in multiple chemical databases [2] and has been referenced in patent literature concerning benzamide derivatives . Computed physicochemical properties include a predicted LogP of 3.0, a topological polar surface area of 56.8 Ų, a single hydrogen bond donor, and four acceptor sites [1].

Why Generic Substitution Lacks Evidence


Direct quantitative biological evidence for N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is extremely limited in publicly available primary literature, and existing computational predictions alone are insufficient to establish selectivity or potency relative to analogs [1]. The positional isomer N-(2,5-dimethoxyphenyl)-2-ethoxybenzamide (CAS 314023-57-9) shares the same molecular formula and weight but differs in the substitution position of the ethoxy group on the benzamide ring, a structural change known in medicinal chemistry to potentially alter receptor binding profiles, metabolic stability, and pharmacokinetics . Without experimental head-to-head binding or functional data, scientific users cannot assume functional equivalence between these isomers for receptor-targeted studies.

Quantitative Differentiation Evidence


Positional Isomerism and Physicochemical Predictors

N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide and its positional isomer N-(2,5-dimethoxyphenyl)-2-ethoxybenzamide share an identical molecular formula (C17H19NO4) and molecular weight, yet the ethoxy substitution position differs (para vs. ortho on the benzamide ring), leading to divergent predicted physicochemical parameters [1]. This structural difference is quantifiable in computed LogP values: the 4-ethoxy isomer has a predicted LogP of 3.0 (PubChem XLogP3) while the 2-ethoxy isomer has an ACD/LogP of 2.99, and the topological polar surface area of 56.8 Ų is identical for both.

Positional Isomerism Physicochemistry Benzamide Derivatives

Hydrogen Bond Profiles and Drug-Likeness

Both the 4-ethoxy and 2-ethoxy isomers of N-(2,5-dimethoxyphenyl)benzamide possess identical hydrogen bond donor/acceptor counts (HBD=1, HBA=4), satisfying Lipinski's Rule of Five with zero violations [1]. However, the spatial orientation of the carbonyl oxygen (HBA) relative to the ethoxy substituent diverges due to ortho vs. para positioning. In the 2-ethoxy isomer, an intramolecular hydrogen bond between the ortho-ethoxy oxygen and the amide N-H is geometrically feasible, potentially reducing polarity and altering membrane permeability, whereas the 4-ethoxy isomer cannot form such an interaction.

Hydrogen Bonding Drug-Likeness Pharmacophore Modeling

Patent Landscape for Benzamide Scaffolds

N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide falls within the generic Markush structure of benzamide derivatives claimed in US Patent 9,102,591 B2, which describes N-substituted benzamides with therapeutic potential . The 4-ethoxy substitution pattern distinguishes it generically from the 2-ethoxy isomer, which is not explicitly exemplified in this patent family. While quantitative efficacy data for the specific compound is absent from the patent, the inclusion of the 4-ethoxy-2,5-dimethoxyphenyl scaffold within the claimed chemical space provides a structural basis for differentiation.

Patent Analysis Benzamide Derivatives Intellectual Property

NMR Spectroscopic Signatures for Identity Confirmation

The 1H and 13C NMR spectra of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide are catalogued in the SpectraBase database, providing a digital fingerprint for identity verification [1]. In contrast, the 2-ethoxy isomer (CSID:761198) has distinct NMR spectroscopic features due to the ortho-substitution effect on chemical shifts. While no head-to-head NMR comparison is published, the availability of reference spectra allows analytical chemists to confirm procurement of the correct positional isomer, mitigating the risk of isomer misassignment.

NMR Spectroscopy Quality Control Structural Elucidation

Critical Gap in Quantitative Bioactivity Data

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories yielded no quantitative bioactivity data (Ki, IC50, EC50) for N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide [1][2][3]. BioAssay Results in PubChem are present as a section header but contain no numerical entries. BindingDB records for similar InChIKey identifiers correspond to structurally distinct chemotypes. Consequently, no direct head-to-head biological comparison with analogs is possible based on currently available evidence.

Data Gap Analysis Biological Activity Evidence Limitation

Recommended Research and Industrial Applications


Medicinal Chemistry SAR with Regioisomeric Control

Researchers synthesizing libraries of benzamide derivatives for receptor binding studies can use N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide as a defined para-substituted control compound. Its predicted physicochemical properties (LogP 3.0, TPSA 56.8 Ų) [1] are consistent with CNS drug-like space, making it suitable for blood-brain barrier penetration modeling. The availability of reference NMR spectra enables analytical confirmation of positional isomer purity [2].

Patent-Protected Scaffold Exploration

Industrial users performing freedom-to-operate analyses or seeking novel benzamide scaffolds can procure this compound as a representative of the 4-ethoxy-substitution pattern claimed in US-9102591-B2 . This supports early-stage drug discovery programs aiming to differentiate from ortho-substituted analogs that may have distinct patent landscapes.

Analytical Method Development and Reference Standards

Analytical chemistry laboratories developing HPLC or LC-MS methods for benzamide derivative characterization can employ N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide as a system suitability standard, leveraging its catalogued 1H/13C NMR and predicted chromatographic properties (boiling point 391 °C, density 1.17 g/cm³) [1][2].

Computational Chemistry and Pharmacophore Modeling

Computational chemists investigating 5-HT2A/2C pharmacophore models can use the 4-ethoxy-2,5-dimethoxyphenyl scaffold as a docking template. The compound's 4 hydrogen bond acceptors and single donor, combined with a predicted LogP of 3.0, provide a defined starting point for virtual screening exercises, pending experimental bioactivity data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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